molecular formula C14H12N2O2 B097707 3-Hydroxybenzaldehyde azine CAS No. 18428-76-7

3-Hydroxybenzaldehyde azine

Cat. No. B097707
CAS RN: 18428-76-7
M. Wt: 240.26 g/mol
InChI Key: RNYGIOAXUUJHOC-KAVGSWPWSA-N
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Description

The compound 3-Hydroxybenzaldehyde azine is a derivative of benzaldehyde with an azine (a nitrogen-containing heterocyclic moiety) linkage. Azines are typically formed by the condensation of aldehydes with hydrazine. In the context of the provided papers, a closely related compound, 4-hydroxy-3-methoxybenzaldehyde azine, was synthesized by refluxing vanillin with hydrazine hydrate, suggesting a similar synthetic route could be applicable for 3-Hydroxybenzaldehyde azine .

Synthesis Analysis

The synthesis of azine derivatives, as mentioned in the provided papers, involves the condensation of an aldehyde with hydrazine. For the 4-hydroxy-3-methoxybenzaldehyde azine, the process was carried out in an ethanolic solution, which could be a common solvent for such reactions . The synthesis of related compounds, such as 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone, involves complexation with metals like Ni(II) and Mo(VI), indicating that azine derivatives can form stable complexes with various metals .

Molecular Structure Analysis

The molecular structure of azine derivatives is characterized by the presence of azine linkage and can be further analyzed using spectroscopic methods such as FT-IR, UV-Visible, 1H-NMR, and 13C-NMR. These techniques provide insights into the bonding and electronic transitions within the molecule. For instance, the single crystal structure of 4-hydroxy-3-methoxybenzaldehyde azine revealed inter and intramolecular interactions that contribute to the rigidity of the molecule .

Chemical Reactions Analysis

Azine derivatives can participate in various chemical reactions, including polymerization. The 4-hydroxy-3-methoxybenzaldehyde azine was polymerized through oxidative polymerization to form polyazine, indicating that azines can act as monomers in the formation of polymers with potential applications in optoelectronics . Additionally, azine derivatives can form complexes with metals, as seen in the synthesis of metal complexes with 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone .

Physical and Chemical Properties Analysis

The physical properties of azine derivatives, such as mesomorphic behavior, can be characterized by differential scanning calorimetry, as seen in the synthesis of related compounds like 4,4'-dodecyloxybenzoyloxybenzoyl-4-hydroxy-2-hydroxybenzaldehyde . The chemical properties, such as aggregation-induced emission, are significant for azine derivatives. The azine and polyazine synthesized from 4-hydroxy-3-methoxybenzaldehyde showed increased fluorescence in the aggregated state due to the inhibition of intramolecular rotation and J-aggregation . These properties are essential for their potential application in optoelectronic devices.

Scientific Research Applications

Photometric Analysis and Metal Ion Determination

3-Hydroxybenzaldehyde azine is utilized in photometric methods for the determination of various metal ions. For instance, it is used in the kinetic photometric determination of copper at nanogram levels in real samples. This application leverages the catalytic effect of copper on the oxidation of 3-hydroxybenzaldehyde azine by potassium peroxydisulphate in an ammoniacal medium (Velasco, Silva, & Valcárcel, 1990). Additionally, this compound is involved in the indirect kinetic photometric determination of nickel, cobalt, mercury, and silver, based on their transient inhibitory effect on a catalytic reaction. The presence of these metal ions shortens the induction period in a reaction involving 3-hydroxybenzaldehyde azine, allowing for their quantitative determination (Velasco, Silva, & Valcárcel, 1990).

Optical and Electrical Properties in Electronics

Investigations into the aggregation-induced emission of azine monomers like 4-hydroxy-3-methoxybenzaldehyde azine have been conducted, particularly focusing on their application in optoelectronics. These studies explore the relationship between the structures and photophysical properties of azine and polyazine, derived from these compounds. Such research contributes significantly to the development of materials with specific optical and electronic characteristics for use in electronic devices (Dineshkumar & Muthusamy, 2016).

Vasculoprotective Effects in Medical Research

3-Hydroxybenzaldehyde has shown potential in vasculoprotective applications. It prevents PDGF-induced vascular smooth muscle cells (VSMCs) migration and proliferation and inhibits inflammatory markers in human umbilical vein endothelial cells. This suggests its potential as a novel therapeutic agent for vascular-related conditions (Kong et al., 2016).

Applications in Polymer Science

The synthesis and thermal properties of oligo-3-hydroxybenzaldehyde have been explored, specifically in the context of oxidative polycondensation. This research is vital for understanding the applications of such compounds in polymer science, potentially leading to new materials with unique thermal and structural properties (Mart, Sökmen, & Yuruk, 2006).

properties

IUPAC Name

3-[(E)-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13-5-1-3-11(7-13)9-15-16-10-12-4-2-6-14(18)8-12/h1-10,17-18H/b15-9+,16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYGIOAXUUJHOC-KAVGSWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NN=CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/N=C/C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425975
Record name 3-Hydroxybenzaldehyde azine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybenzaldehyde azine

CAS RN

18428-76-7
Record name 3-Hydroxybenzaldehyde azine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxybenzaldehyde azine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
C Wiese, G Schwedt - Fresenius' journal of analytical chemistry, 1997 - Springer
… The kinetic method is based on the catalytic effect of labile copper(II) species on the oxidation of 3-hydroxybenzaldehyde azine by potassium peroxidisulfate in an ammonical medium at …
Number of citations: 63 link.springer.com
A Velasco, M Silva, M Valcarcel - Microchemical journal, 1990 - Elsevier
The oxidation of 3-hydroxybenzaldehyde azine by potassium peroxydisulfate, catalyzed by copper(II), was monitored spectrophotometrically at 465 nm in the presence of cyanide ion …
Number of citations: 4 www.sciencedirect.com
A Velasco, M Silva, M Valcárcel - Analyst, 1990 - pubs.rsc.org
… A method for the indirect kinetic determination of manganese based on its inhibitory effect on the copper(l1)-catalysed oxidation of 3-hydroxybenzaldehyde azine by potassium …
Number of citations: 1 pubs.rsc.org
A Velasco, M Silva, M Valcarcel - Analytica chimica acta, 1990 - Elsevier
… broadens the scope of kinetic studies based on the catalysed oxidation of azomethine compounds and deals with the system formed in the oxidation of 3-hydroxybenzaldehyde azine (3-…
Number of citations: 15 www.sciencedirect.com
A Velasco, M Silva, M Valcarcel - Talanta, 1991 - Elsevier
… A 3-hydroxybenzaldehyde azine solution (3 mg~ml) was prepared In ethanol. The reagent was synthesized accordmg to the procedure of Luque de Castro and Valcbrcel.‘2 A standard …
Number of citations: 5 www.sciencedirect.com
HA Zamani, S Sahebnasagh - International Journal of Electrochemical …, 2013 - Elsevier
… 3+ ion-selective membrane electrode was employed with the help of 3-Hydroxybenzaldehyde azine (HBH) (Fig.1) as an neutral ionophore for the Tb 3+ ion determination with relatively …
Number of citations: 4 www.sciencedirect.com
M Carmona, M Silva, D Perezbendito - Microchemical journal, 1993 - Elsevier
… 3-Hydroxybenzaldehyde azine was synthesized by condensation of 3-… as catalyst in the oxidation of 3-hydroxybenzaldehyde azine by peroxydisulfate ion in an ammoniacal medium. …
Number of citations: 5 www.sciencedirect.com
S Ohno, N Teshima, T Watanabe, H Itabashi, S Nakano… - Analyst, 1996 - pubs.rsc.org
… Velasco et a1.10 proposed an indicator reaction, viz., the oxidation of 3-hydroxybenzaldehyde azine by potassium peroxydisulfate in an ammoniacal medium, for the determination of …
Number of citations: 28 pubs.rsc.org
S Nakano, M Hayashi, T Kawashima - Analytical sciences, 1993 - Springer
… The oxidation of 3-hydroxybenzaldehyde azine by peroxidisulfate was employed for the photometriccatalytic determination of copper(II).1O This method had a detection limit of 0.17 ng …
Number of citations: 10 link.springer.com
AC Clark, P Grant‐Preece, N Cleghorn… - Australian Journal of …, 2015 - Wiley Online Library
Background and Aims The long‐term effectiveness of copper( II ) to remove sulfidic off‐odours remains the subject of debate. This study was undertaken to assess the extent of copper …
Number of citations: 58 onlinelibrary.wiley.com

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